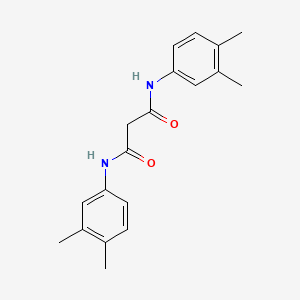

N,N'-bis(3,4-dimethylphenyl)propanediamide

Description

Significance of Propanediamide Architectures in Organic Chemistry

The propanediamide (or malonamide) framework is a versatile building block in organic synthesis and supramolecular chemistry. The presence of two amide functionalities allows for the formation of multiple hydrogen bonds, making these molecules excellent candidates for constructing complex, self-assembling systems. The central methylene (B1212753) group can be readily functionalized, providing a handle for introducing additional chemical diversity. The amide moiety itself is a cornerstone of many biologically active compounds, highlighting the potential for propanediamide derivatives to exhibit interesting pharmacological properties. nih.gov

Contextualization of N,N'-bis(3,4-dimethylphenyl)propanediamide within the Broader Class of Bis-Aryl Malonamides and Related Amides

Overview of Prior Academic Research on Structurally Similar Propanediamide Derivatives and Aromatic Amides

While specific studies on this compound are scarce, research on analogous compounds provides valuable insights. For instance, the crystal structure of N,N'-bis(3-methylphenyl)propanediamide has been determined, revealing a symmetrical molecule with intramolecular C-H···O hydrogen bonds and intermolecular N-H···O hydrogen bonds that link the molecules into chains. nih.gov This detailed structural information underscores the importance of non-covalent interactions in the solid-state arrangement of these molecules. Furthermore, research into N,N'-bis(2-(benzylthio)ethyl)malonamides has demonstrated their utility in the selective extraction of silver(I) ions, highlighting the potential of functionalized malonamides in coordination chemistry and separation science. chemrxiv.org The broader field of aromatic amides has seen extensive investigation, with applications ranging from the development of new polymers to the synthesis of biologically active compounds. researchgate.netnih.gov

Research Gaps and Objectives for this compound

The current body of scientific literature presents a clear research gap concerning this compound. There is a lack of published data on its synthesis, spectroscopic characterization, crystal structure, and potential applications. Addressing this gap would be a valuable contribution to the field of organic chemistry.

Key Research Objectives:

Synthesis and Characterization: The primary objective would be to develop and optimize a synthetic route to this compound and to thoroughly characterize the compound using modern analytical techniques such as NMR, IR, and mass spectrometry.

Structural Elucidation: Obtaining a single-crystal X-ray structure would provide definitive information about its three-dimensional conformation, intramolecular and intermolecular interactions, and packing in the solid state. This would allow for direct comparison with structurally related compounds.

Exploration of Physicochemical Properties: A detailed investigation of its solubility, thermal stability, and electronic properties would provide a fundamental understanding of its behavior.

Investigation of Potential Applications: Based on the properties of related compounds, future research could explore its potential in areas such as:

Coordination Chemistry: Investigating its ability to act as a ligand for various metal ions.

Materials Science: Exploring its potential as a building block for supramolecular assemblies or functional polymers.

Medicinal Chemistry: Screening for biological activity, given the prevalence of the amide functional group in pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(3,4-dimethylphenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-12-5-7-16(9-14(12)3)20-18(22)11-19(23)21-17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKMDVFAXRQSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(=O)NC2=CC(=C(C=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979132 | |

| Record name | N~1~,N~3~-Bis(3,4-dimethylphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6315-44-2 | |

| Record name | 3',4'-Malonoxylidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~3~-Bis(3,4-dimethylphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N,n Bis 3,4 Dimethylphenyl Propanediamide

General Synthetic Routes to N,N'-bis(aryl)propanediamides

The synthesis of N,N'-bis(aryl)propanediamides is typically achieved through robust and well-documented amidation reactions. These methods can be broadly categorized into reactions involving highly reactive acyl chlorides and alternative condensation techniques.

The most direct and common method for synthesizing N,N'-bis(aryl)propanediamides is the reaction between malonyl dichloride and a corresponding aromatic amine. Malonyl dichloride, being a highly reactive diacyl chloride, readily reacts with nucleophilic amines.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the aromatic amine on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. This process occurs twice to yield the final disubstituted propanediamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is evolved, which drives the reaction to completion.

General Reaction Scheme:

Where Ar represents the 3,4-dimethylphenyl group.

This method is favored for its high reactivity and often results in good yields of the desired product. However, the handling of the moisture-sensitive and corrosive malonyl dichloride requires careful experimental setup. researchgate.net

While the malonyl dichloride route is effective, alternative methods are sought to avoid the use of harsh reagents and to provide more environmentally friendly pathways. researchgate.net

Direct Condensation with Malonic Acid: N,N'-bis(aryl)propanediamides can be synthesized by the direct condensation of malonic acid with an aromatic amine. nih.gov This method often requires the use of coupling agents or high temperatures to facilitate the removal of water, which is formed as a byproduct. While considered a "greener" alternative, achieving high yields can be challenging. researchgate.net

Catalytic Amide Bond Formation: Modern organic synthesis has seen the development of various catalytic methods for amide bond formation. nih.gov For instance, ruthenium and palladium catalysts have been employed in the dehydrogenative coupling of alcohols and amines to form amides, presenting a highly atom-economical route. nih.govrsc.org These advanced methods often offer milder reaction conditions and broader functional group tolerance. organic-chemistry.orgbeilstein-journals.org

Optimized Synthetic Pathways for N,N'-bis(3,4-dimethylphenyl)propanediamide

The efficient synthesis of the target compound, this compound, requires careful consideration of reactants, their ratios, and the specific conditions under which the reaction is performed.

The primary reactants for the synthesis are a malonic acid derivative and 3,4-dimethylaniline (B50824).

Malonic Acid Source: Malonyl dichloride is the most reactive acylating agent for this synthesis. Alternatively, malonic acid itself can be used, though it requires activating agents or more forcing conditions.

Aromatic Amine: 3,4-Dimethylaniline (also known as 3,4-xylidine) is the specific aromatic amine required. sigmaaldrich.comnih.gov It is a solid at room temperature with a melting point of 49-51 °C and a boiling point of 226 °C. sigmaaldrich.com

Stoichiometry: To ensure the complete formation of the disubstituted diamide (B1670390), a stoichiometric ratio of at least two equivalents of 3,4-dimethylaniline to one equivalent of the malonyl precursor is crucial. Using an excess of the amine can help to drive the reaction to completion and can also act as a base to neutralize the HCl byproduct in the case of using malonyl dichloride.

The optimization of reaction conditions is key to maximizing the yield and purity of this compound. Drawing parallels from the synthesis of structurally similar compounds like N,N′-Bis(3-methylphenyl)propanediamide, typical parameters can be established. nih.gov

The reaction is often carried out at room temperature or with gentle heating. An inert solvent is typically used to dissolve the reactants and facilitate the reaction. The choice of solvent can influence the reaction rate and the ease of product isolation. Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies its removal after the reaction. nih.gov The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials and the temperature. nih.gov

Below is an interactive table summarizing typical reaction parameters for the synthesis via the malonyl dichloride route.

| Parameter | Value/Type | Rationale |

| Acylating Agent | Malonyl Dichloride | High reactivity ensures efficient acylation of the amine. |

| Amine | 3,4-Dimethylaniline | The specific precursor for the target compound. sigmaaldrich.com |

| Stoichiometry (Amine:Acyl Chloride) | > 2:1 | Ensures complete disubstitution and can neutralize HCl byproduct. |

| Solvent | Dichloromethane, Chloroform | Inert solvents that dissolve reactants effectively. nih.govsigmaaldrich.com |

| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |

| Reaction Time | 3 - 12 hours | Sufficient time for the reaction to proceed to completion. nih.gov |

| Work-up | Aqueous wash (HCl, NaHCO₃) | Removes unreacted amine and acidic byproducts. nih.gov |

Catalysis offers a powerful tool for the synthesis of amides under milder conditions with improved efficiency and selectivity. While specific catalytic syntheses for this compound are not extensively documented, general catalytic methods for amide formation are applicable.

Palladium-Catalyzed Reactions: Palladium complexes are known to catalyze a variety of coupling reactions that can form C-N bonds. rsc.orgorganic-chemistry.org For example, the palladium-catalyzed oxidative N-α,β-dehydrogenation of amides provides a route to enamides, showcasing the versatility of palladium in amide chemistry. organic-chemistry.org

Ruthenium-Based Catalysts: Pincer ruthenium complexes, such as the Milstein catalyst, have been reported for the direct synthesis of polyamides through the catalytic dehydrogenation of diols and diamines. nih.gov This approach is highly atom-economical as it avoids stoichiometric activating agents and produces water as the only byproduct. nih.gov

Copper-Catalyzed Reactions: Copper-based catalysts have also been employed in N-aryl bond formation, representing a more economical alternative to palladium in some cases. beilstein-journals.org These methods have been widely applied in the synthesis of biologically active compounds. beilstein-journals.org

The application of these catalytic systems to the synthesis of this compound could offer significant advantages in terms of sustainability and process efficiency.

Advanced Purification and Isolation Techniques for High Purity Compound

Recrystallization

Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. For a compound like this compound, which is a solid at room temperature, this method is often the first choice for purification on a moderate to large scale.

The process involves several key steps:

Solvent Selection : The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For diamides similar in structure, alcohols such as ethanol (B145695) are often effective. nih.gov A solvent screening is typically performed to identify the optimal system.

Dissolution : The crude solid is dissolved in the minimum amount of the hot solvent to create a saturated solution.

Filtration : If insoluble impurities are present, a hot filtration step is performed to remove them.

Crystallization : The hot, clear solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of pure crystals.

Isolation and Drying : The purified crystals are isolated from the cold solvent (mother liquor) by vacuum filtration. The crystals are then washed with a small amount of cold, fresh solvent to remove any adhering mother liquor and subsequently dried under vacuum to remove residual solvent.

The purity of the recrystallized product is often assessed by its melting point; a sharp melting point close to the literature value indicates high purity. The process can be repeated if the desired purity is not achieved in a single step. nih.gov

| Solvent | Boiling Point (°C) | Key Characteristics |

|---|---|---|

| Ethanol | 78.4 | Commonly used for related aromatic amides; good balance of solubility. nih.gov |

| Isopropanol | 82.6 | Similar properties to ethanol, may offer different solubility profile. |

| Ethyl Acetate (B1210297) | 77.1 | A moderately polar solvent, often used for recrystallizing amide compounds. |

| Toluene | 110.6 | A non-polar solvent, useful if impurities are highly polar. |

| Ethanol/Water | Variable | A mixed-solvent system can fine-tune solubility for optimal crystal growth. |

Column Chromatography

For achieving the highest possible purity or for separating the target compound from impurities with very similar solubility profiles, column chromatography is the preferred method. This technique separates components of a mixture based on their differential adsorption to a stationary phase while being carried through it by a mobile phase.

For this compound, normal-phase chromatography is typically employed.

Stationary Phase : Silica gel (SiO₂) is the most common stationary phase due to its polarity and utility for a wide range of compounds.

Mobile Phase (Eluent) : A mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane) is used. The ratio of the solvents is optimized to achieve good separation. The process typically starts with a lower polarity mixture, and the polarity is gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.

Monitoring : The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

After collecting the fractions containing the desired compound, the solvent is removed using a rotary evaporator to yield the highly purified solid product.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase System | Hexane / Ethyl Acetate |

| Elution Mode | Gradient elution, e.g., starting from 9:1 to 7:3 (Hexane:Ethyl Acetate) |

| Detection Method | Thin-Layer Chromatography (TLC) with UV light (254 nm) visualization |

The combination of an initial purification by recrystallization followed by a final polishing step using column chromatography can yield this compound of very high purity, suitable for the most demanding applications. Purity is typically confirmed through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Structural Elucidation and Crystallographic Analysis of N,n Bis 3,4 Dimethylphenyl Propanediamide

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. To date, a comprehensive search of the publicly available scientific literature and crystallographic databases has not revealed a dedicated single-crystal X-ray diffraction study for N,N'-bis(3,4-dimethylphenyl)propanediamide. Therefore, the following subsections describe the type of information that would be obtained from such an analysis.

Determination of Molecular Structure and Conformation in the Solid State

Table 1: Hypothetical Crystallographic Data for this compound (This table is for illustrative purposes only, as no experimental data has been found in the public domain.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₂₂N₂O₂ |

| Formula Weight | 310.39 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Analysis of Crystal Packing Motifs and Hydrogen Bonding Networks

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. A crystallographic study of this compound would elucidate these interactions. The presence of N-H groups (hydrogen bond donors) and C=O groups (hydrogen bond acceptors) suggests that hydrogen bonding would be a dominant factor in the crystal packing. It is anticipated that intermolecular N-H···O=C hydrogen bonds would link molecules into chains, sheets, or more complex three-dimensional networks. The specific geometry and connectivity of these hydrogen bonds would be determined. Other potential intermolecular interactions, such as C-H···π or π-π stacking between the dimethylphenyl rings, would also be identified and characterized.

Investigation of Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. Without a primary crystal structure determination for this compound, there is no information available regarding its potential polymorphic forms or any other solid-state structural variability. The investigation of polymorphism would typically involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or rates of cooling) and analyzing the resulting crystals by X-ray diffraction to identify any structural differences.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are essential for confirming the structure of a synthesized compound and for providing information about its chemical environment in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

A thorough review of the scientific literature indicates a lack of publicly available experimental ¹H and ¹³C NMR spectra for this compound. However, based on the molecular structure, the expected NMR signals can be predicted.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propanediamide backbone, the amide N-H protons, and the methyl protons on the phenyl rings. The aromatic protons would likely appear as a set of multiplets in the downfield region of the spectrum. The two methyl groups on each phenyl ring would give rise to two singlets. The CH₂ group of the malonamide (B141969) core would be expected to produce a singlet, and the N-H protons would also appear as a singlet, the chemical shift of which could be concentration-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data. It would be expected to show signals for the carbonyl carbons of the amide groups, distinct signals for the aromatic carbons (both substituted and unsubstituted), a signal for the central methylene carbon, and signals for the two methyl carbons on the phenyl rings.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (This table is for illustrative purposes, outlining expected signals in the absence of experimental data.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0 - 7.5 | m |

| Amide-H (N-H) | Variable | s |

| Methylene-H (CH₂) | ~3.0 - 3.5 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (This table is for illustrative purposes, outlining expected signals in the absence of experimental data.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~165 - 175 |

| Aromatic (C) | ~120 - 140 |

| Methylene (CH₂) | ~40 - 50 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

No experimental Infrared (IR) spectrum for this compound has been found in the publicly accessible literature. An IR spectrum would be a valuable tool for identifying the functional groups present in the molecule. The key vibrational modes expected for this compound would include:

N-H stretching: A characteristic sharp absorption band in the region of 3200-3400 cm⁻¹, indicative of the amide N-H group.

C-H stretching: Absorption bands for aromatic and aliphatic C-H stretching would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=O stretching (Amide I band): A strong absorption band typically found in the range of 1630-1680 cm⁻¹, corresponding to the carbonyl stretch of the amide groups.

N-H bending (Amide II band): An absorption band in the region of 1510-1570 cm⁻¹, arising from the in-plane bending of the N-H bond coupled with C-N stretching.

C-N stretching: This vibration would likely appear in the fingerprint region of the spectrum.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region would be indicative of the phenyl rings.

These expected vibrational frequencies would allow for the confirmation of the compound's synthesis and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the expected electronic transitions can be inferred from the structural components of the molecule. The compound's structure contains two primary chromophores: the 3,4-dimethylphenyl (xylidyl) rings and the amide functional groups.

The aromatic rings are expected to give rise to intense absorptions due to π → π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene (B151609) ring. Typically, substituted benzene rings exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid).

The amide groups contribute to the electronic spectrum through n → π* transitions. These transitions involve the excitation of a non-bonding electron (from the lone pair on the oxygen atom) to an antibonding π* orbital of the carbonyl group. Compared to π → π* transitions, n → π* transitions are generally weaker (lower molar absorptivity) and occur at longer wavelengths. masterorganicchemistry.com The presence of the N-aryl group can influence these transitions through conjugation.

| Expected Transition | Associated Chromophore | Typical Wavelength Region | Relative Intensity |

| π → π | 3,4-Dimethylphenyl Ring | Short UV (<250 nm) | High (Strong) |

| π → π (Benzenoid) | 3,4-Dimethylphenyl Ring | Mid UV (~250-290 nm) | Medium to Low |

| n → π* | Amide Carbonyl (C=O) | Long UV (>270 nm) | Low (Weak) |

Note: The table presents generalized expected values for the chromophores present in the molecule. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound, confirm its elemental composition, and provide insights into its structure through fragmentation analysis.

The molecular formula for this compound is C₁₉H₂₂N₂O₂, which corresponds to a monoisotopic mass of approximately 310.1681 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

While experimental mass spectra are not widely published, predicted mass-to-charge ratios (m/z) for various protonated and adducted forms of the molecule are available from computational databases. uni.lu These predictions are crucial for identifying the molecular ion peak in an experimental spectrum.

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 311.17540 |

| [M+Na]⁺ | 333.15734 |

| [M+K]⁺ | 349.13128 |

| [M+NH₄]⁺ | 328.20194 |

Data sourced from predicted values on PubChem. uni.lu

The fragmentation pattern of this compound under techniques like Electron Impact (EI) or Electrospray Ionization (ESI) is expected to be dominated by the cleavage of the robust amide bonds. The most common fragmentation pathway for aromatic amides involves the cleavage of the N-CO bond. nih.govrsc.org This would lead to the formation of a resonance-stabilized acylium cation and a radical cation corresponding to the 3,4-dimethylaniline (B50824) moiety.

Key expected fragmentation pathways include:

Amide Bond Cleavage: The primary fragmentation would likely occur at the C-N bond of the amide linkage. This would result in fragments corresponding to the 3,4-dimethylphenylaminyl radical and the [M - C₈H₉N]⁺ ion, or the 3,4-dimethylphenyl isocyanate fragment. A common outcome is the formation of an aryl acylium cation. nih.gov

Propanediamide Backbone Cleavage: Fragmentation could also occur within the central propanediamide linker, although this is typically less favored than amide bond cleavage.

The identification of the molecular ion peak in conjunction with these characteristic fragment ions would provide strong evidence for the structure and purity of this compound.

Supramolecular Chemistry and Non Covalent Interactions of N,n Bis 3,4 Dimethylphenyl Propanediamide

Fundamental Principles of Supramolecular Assembly Involving Propanediamide Architectures

The molecular structure of N,N'-bis(3,4-dimethylphenyl)propanediamide, featuring amide functionalities and aromatic rings, provides a blueprint for its supramolecular behavior. The arrangement of these functional groups facilitates a variety of non-covalent interactions that drive the assembly process.

A primary driving force in the assembly of propanediamide-containing molecules is the formation of intermolecular hydrogen bonds. The amide groups, with their N-H proton donor and C=O proton acceptor sites, are ideally suited for creating robust and directional hydrogen-bonding networks. In analogous structures, such as N,N'-bis(3-methylphenyl)propanediamide, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains as a fundamental structural motif. nih.gov This type of interaction is a cornerstone of protein secondary structure and is widely exploited in the design of self-assembling molecular systems. The strength and directionality of these bonds lead to the formation of predictable one-dimensional arrays, which can serve as the basis for more complex architectures.

Interactive Table: Hydrogen Bond Parameters in a Related Propanediamide Structure

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N-H···O | 0.86 | 2.05 | 2.91 | 176 |

Data derived from analogous propanediamide structures and represents typical bond lengths and angles.

Interactive Table: Parameters of π-π Stacking in an Analogous Compound

| Interaction Type | Interplanar Distance (Å) | Centroid-Centroid Distance (Å) | Offset (Å) |

|---|---|---|---|

| Phenyl Ring Stacking | 3.5290 | 3.7952 | 1.396 |

This data is for N,N'-bis(3-methylphenyl)propanediamide and serves as a model for the interactions expected in this compound. nih.gov

Self-Assembly and Self-Organization Phenomena

The culmination of these non-covalent interactions is the spontaneous self-assembly of this compound into ordered supramolecular structures. The specific nature of these architectures is a direct consequence of the molecule's inherent design.

The interplay of directional hydrogen bonding and π-π stacking interactions can lead to the formation of various nanostructures. The strong N-H···O hydrogen bonds are known to promote the formation of one-dimensional (1-D) chains. nih.gov These chains can then further organize through weaker inter-chain interactions, such as π-π stacking and Van der Waals forces, to form two-dimensional (2-D) sheets or three-dimensional (3-D) crystalline solids. While discrete, zero-dimensional (0-D) assemblies are less common for molecules with strong, directional hydrogen bonding capabilities, their formation cannot be entirely ruled out under specific conditions, such as in dilute solutions or in the presence of specific templating agents. The spontaneous formation of well-defined nanostructures is a hallmark of self-assembling systems. rsc.org

The molecular design of this compound, particularly the nature and position of the peripheral substituents, has a profound impact on its self-assembly behavior. The two methyl groups on each phenyl ring can influence the supramolecular architecture in several ways. biorxiv.org They can affect the solubility of the molecule, which in turn can influence the kinetics and thermodynamics of the assembly process. Furthermore, the steric bulk of the methyl groups can direct the packing of the aromatic rings, potentially favoring specific π-π stacking geometries. The electronic effects of these alkyl groups, being weakly electron-donating, can also subtly modulate the strength of the hydrogen bonds and π-π interactions. The strategic placement of substituents is a key tool in crystal engineering and materials science for controlling the self-assembly of molecules into desired architectures with specific properties. researchgate.net

Quantitative Analysis of Intermolecular Interactions

The quantitative analysis of intermolecular interactions is crucial for understanding the solid-state packing of molecules and for designing new materials with desired properties. Techniques such as Hirshfeld surface analysis, crystal energy framework analysis, and spectroscopic titrations provide valuable insights into these non-covalent forces.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of significant intermolecular contacts.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a summary of all intermolecular contacts in the crystal. These plots display the distance from the surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de), with the color of the points indicating the relative number of points in that region. Different types of interactions, such as H···H, O···H, and C···H contacts, have characteristic appearances on the fingerprint plot, allowing for their quantification as a percentage of the total Hirshfeld surface.

A search of the current scientific literature and crystallographic databases did not yield a crystal structure for this compound. As a prerequisite for Hirshfeld surface analysis is the availability of crystallographic information, a detailed analysis with corresponding data tables and research findings for this specific compound cannot be provided at this time. For illustrative purposes, a hypothetical table of intermolecular contacts that would be generated from such an analysis is presented below.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| C···C | Data not available |

| Other | Data not available |

Note: This table is for illustrative purposes only. No experimental data is available for this compound.

Crystal Energy Framework Analysis for Interaction Quantification

This method provides a quantitative measure of the strength of the interactions that hold the crystal together, offering insights into the anisotropy of the crystal packing. However, similar to Hirshfeld surface analysis, crystal energy framework calculations are dependent on the availability of a solved crystal structure. Due to the absence of such data for this compound, a quantitative analysis of its interaction energies cannot be performed. A representative table of interaction energies is shown below to demonstrate how such data would be presented.

Table 2: Hypothetical Interaction Energies for this compound Calculated by Crystal Energy Framework Analysis

| Molecule Pair | Electrostatic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|---|---|

| Pair 1 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Pair 2 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Pair 3 | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental data is available for this compound.

Spectroscopic Methods for Probing Molecular Recognition and Binding Constants

Spectroscopic titration is a widely used experimental technique to study molecular recognition events in solution and to determine the binding constants of host-guest complexes. Methods such as UV-Vis or NMR spectroscopy are employed to monitor changes in the spectral properties of a host or guest molecule upon the incremental addition of the other.

By analyzing the changes in absorbance or chemical shift as a function of the titrant concentration, a binding isotherm can be constructed. This data can then be fitted to a suitable binding model (e.g., 1:1, 1:2) to extract the binding constant (Ka), which is a measure of the affinity between the interacting species.

A thorough search of the scientific literature did not uncover any studies on the molecular recognition properties of this compound or any spectroscopic titration experiments involving this compound. Consequently, there are no research findings or binding constant data to report for this molecule.

Coordination Chemistry and Ligand Design with N,n Bis 3,4 Dimethylphenyl Propanediamide

N,N'-bis(3,4-dimethylphenyl)propanediamide as a Chelating Ligand in Metal Coordination

This compound possesses two amide functionalities, each comprising a nitrogen and an oxygen atom, which are potential donor sites for coordination to a metal center. The propanediamide backbone provides a flexible three-carbon spacer between the two amide groups. This flexibility would allow the ligand to adopt various conformations to chelate a single metal ion, forming a stable six-membered ring. The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands, would be a primary driving force for complex formation. The 3,4-dimethylphenyl substituents on the nitrogen atoms introduce steric bulk, which could influence the coordination geometry and the accessibility of the metal center.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal precursor. Deprotonation of the amide protons (N-H) using a base could be employed to enhance the coordinating ability of the nitrogen atoms.

Elucidation of Coordination Modes (e.g., O,O' chelation, N,O chelation)

Based on the structure of this compound, several coordination modes can be postulated:

O,O' Chelation: The two carbonyl oxygen atoms could coordinate to a metal center, forming a six-membered chelate ring. This is a common coordination mode for β-diketone and related ligands.

N,O Chelation: One amide nitrogen and one carbonyl oxygen from the same amide group could coordinate to the metal. However, this would result in a less favorable four-membered chelate ring. A more likely scenario would involve one nitrogen and one oxygen from different amide groups, though this would require significant conformational rearrangement.

Bridging Coordination: The ligand could bridge two metal centers, with each amide group coordinating to a different metal ion.

The actual coordination mode would depend on several factors, including the nature of the metal ion (size, charge, and electronic configuration), the reaction conditions, and the presence of other coordinating ligands.

Determination of Complex Stoichiometry and Geometrical Isomers

The stoichiometry of the resulting metal complexes could vary, with common ratios being 1:1 (metal:ligand) or 1:2. In a 1:2 complex, two ligands would coordinate to a single metal center, potentially leading to octahedral or square planar geometries, depending on the metal. The presence of bulky 3,4-dimethylphenyl groups might favor lower coordination numbers. The possibility of geometrical isomers, such as cis and trans isomers in an octahedral complex, would also need to be considered.

Influence of Propanediamide Ligand on Metal Center Electronic and Steric Environment

The coordination of this compound would significantly impact the electronic and steric environment of the metal center. The amide donors are generally considered to be moderately strong field ligands. The electronic properties of the complex would be influenced by the donation of electron density from the ligand to the metal. The bulky 3,4-dimethylphenyl groups would create a sterically hindered environment around the metal, which could influence the reactivity of the complex and potentially stabilize unusual coordination geometries or oxidation states.

Investigation of Metal-Ligand Bonding and Electronic Structure in Coordination Compounds

A combination of spectroscopic techniques would be essential to characterize the metal-ligand bonding and electronic structure of any synthesized complexes.

Spectroscopic Probes of Complexation (e.g., Shifts in IR, UV-Vis, and NMR Spectra)

Infrared (IR) Spectroscopy: Coordination of the carbonyl oxygen to a metal center would be expected to cause a shift in the C=O stretching frequency to lower wavenumbers in the IR spectrum. Similarly, changes in the N-H stretching frequency would indicate coordination involving the nitrogen atom.

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex would likely result in the appearance of new absorption bands in the UV-Vis spectrum, corresponding to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the amide protons and the methylene (B1212753) protons of the propane (B168953) backbone would be expected to change upon coordination. Changes in the ¹³C NMR spectrum, particularly for the carbonyl carbons, would also provide evidence of complexation.

The following table summarizes the expected spectroscopic shifts upon complexation:

| Spectroscopic Technique | Analyte | Expected Shift upon Complexation |

| Infrared (IR) | C=O stretch | Shift to lower wavenumber |

| N-H stretch | Broadening and shift | |

| UV-Visible (UV-Vis) | Electronic Spectrum | Appearance of new d-d or LMCT bands |

| NMR ('H) | Amide (N-H) proton | Significant downfield or upfield shift |

| Methylene (CH₂) protons | Change in chemical shift and coupling | |

| NMR ('³C) | Carbonyl (C=O) carbon | Downfield shift |

A comprehensive search of publicly available scientific literature and databases has yielded no specific research findings, data tables, or detailed studies concerning the electrochemical properties and redox behavior of metal complexes derived from the ligand This compound .

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as no relevant data on this particular chemical compound's coordination chemistry in the context of electrochemistry is available in the public domain. The strict adherence to the provided outline, which focuses solely on this compound, cannot be fulfilled without the necessary scientific data.

It is important to note that while the field of coordination chemistry extensively studies the electrochemical properties of metal complexes with various ligands, research on every conceivable ligand is not always available. The absence of information on this compound in this specific context suggests that it may not have been a focus of published electrochemical research to date.

Theoretical and Computational Studies of N,n Bis 3,4 Dimethylphenyl Propanediamide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

No specific studies utilizing Density Functional Theory to optimize the geometry or analyze the electronic structure of N,N'-bis(3,4-dimethylphenyl)propanediamide are present in the reviewed literature. Such a study would typically involve computational methods, like B3LYP with a basis set such as 6-31G(d,p), to determine the molecule's most stable three-dimensional conformation, bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

A frontier molecular orbital analysis for this compound has not been published. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. It involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (E_gap) is a key indicator of molecular stability. From the HOMO and LUMO energies, various reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index could be derived to predict the compound's behavior in chemical reactions.

Table 1: Hypothetical Reactivity Descriptors Derived from HOMO-LUMO Analysis

| Descriptor | Formula | Calculated Value (a.u.) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Data Not Available |

| LUMO Energy (E_LUMO) | - | Data Not Available |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Data Not Available |

| Ionization Potential (I) | -E_HOMO | Data Not Available |

| Electron Affinity (A) | -E_LUMO | Data Not Available |

| Absolute Electronegativity (χ) | (I + A) / 2 | Data Not Available |

| Absolute Hardness (η) | (I - A) / 2 | Data Not Available |

| Global Softness (S) | 1 / (2η) | Data Not Available |

| Global Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Data Not Available |

Note: This table is for illustrative purposes only, as no specific computational data for this compound is available.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

There are no available Molecular Electrostatic Potential (MEP) surface analyses for this compound. An MEP analysis would reveal the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, oxygen atoms of the amide groups would be expected to show negative potential (red/yellow), while the N-H protons would exhibit positive potential (blue), indicating sites for potential electrophilic and nucleophilic attack, respectively.

Advanced Non-Covalent Interaction Analysis

NCIplot (Non-Covalent Interaction Plot) Analysis

No NCIplot analyses have been reported for this compound. This visualization method is used to identify and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its reduced density gradient. Such a plot would visualize these interactions as surfaces, colored to indicate the type and strength of the interaction (e.g., blue for strong attractive interactions, green for weak van der Waals interactions, and red for repulsive steric clashes).

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound is not found in the existing literature. QTAIM analysis examines the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. This would involve locating bond critical points (BCPs) and analyzing their properties (like electron density and its Laplacian) to quantify the nature of covalent and non-covalent interactions within the molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Hyperconjugation

A comprehensive search of the scientific literature reveals a notable absence of specific Natural Bond Orbital (NBO) analysis studies focused on this compound. NBO analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. periodicodimineralogia.itacadpubl.eu This type of analysis provides a detailed picture of the donor-acceptor interactions between filled and empty orbitals, which are crucial for understanding molecular stability and reactivity. periodicodimineralogia.it

In a typical NBO analysis, the stabilization energy E(2) associated with the delocalization of electrons from a donor NBO (i) to an acceptor NBO (j) is calculated. A higher E(2) value indicates a stronger interaction. Common interactions investigated include those between lone pair (n) orbitals and antibonding (σ* or π*) orbitals, as well as between bonding (σ or π) orbitals and their corresponding antibonding orbitals. These interactions are fundamental to understanding phenomena such as hyperconjugation and intermolecular charge transfer. acadpubl.eu

Without specific computational studies on this compound, any discussion of its specific intermolecular charge transfer and hyperconjugation characteristics remains speculative. Further theoretical research is required to elucidate the detailed electronic interactions within this compound.

Molecular Dynamics and Force-Field Simulations

Detailed molecular dynamics (MD) and force-field simulations specifically for this compound are not extensively reported in the current body of scientific literature. MD simulations are a computational technique used to study the physical movements of atoms and molecules over time, providing insights into conformational changes, intermolecular interactions, and self-assembly processes. mdpi.comnih.gov

Conformational Analysis and Flexibility Studies

Conformational analysis of molecules containing multiple rotatable bonds, such as this compound, is essential for understanding their structure-property relationships. The flexibility of this molecule would primarily arise from the rotation around the C-C single bonds in the propanediamide linker and the C-N bonds connecting the linker to the dimethylphenyl rings.

A systematic conformational search using computational methods would be necessary to identify the low-energy conformers and to construct a potential energy surface. This would provide quantitative data on the flexibility of the molecule and the energy barriers between different conformations.

Simulation of Intermolecular Interactions and Self-Assembly Processes

The intermolecular interactions of this compound would likely be dominated by hydrogen bonding and π-π stacking interactions. The amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O), which can lead to the formation of extended hydrogen-bonded networks. In the solid state, such interactions are often observed to direct the crystal packing.

MD simulations could be employed to study the self-assembly of this compound molecules in different environments, such as in solution or at interfaces. By simulating a system containing multiple molecules, it would be possible to observe how they aggregate and to characterize the structure and stability of the resulting assemblies. Such simulations would provide valuable insights into the forces driving the self-assembly process and the morphology of the resulting nanostructures. However, in the absence of specific simulation studies for this compound, a detailed analysis of its self-assembly behavior is not possible.

Potential Academic and Research Applications of N,n Bis 3,4 Dimethylphenyl Propanediamide

Applications in Advanced Materials Science

The structure of N,N'-bis(3,4-dimethylphenyl)propanediamide, which combines rigid aromatic units with flexible linkages capable of forming specific intermolecular interactions, makes it a candidate for the development of novel materials.

Incorporation into Organic Electronic Devices (e.g., Organic Transistor Memory Devices, OLEDs, Hole Transport Materials)

While direct applications of this compound in organic electronic devices have not been extensively documented, its molecular components are prevalent in materials designed for such technologies. Organic semiconductors often incorporate aromatic and heteroaromatic systems to facilitate charge transport. researchgate.netresearchgate.net The 3,4-dimethylphenyl groups within the compound could, in principle, contribute to the electronic properties required for these applications. For instance, related triphenylamine-containing polyimides have been synthesized and investigated for their thermal stability and electrochromic properties, which are relevant for organic electronics. researchgate.net The potential of this compound in this area would depend on its electronic properties, such as its HOMO/LUMO energy levels, and its ability to form stable, ordered thin films. Further research into its synthesis and electronic characterization could elucidate its suitability for devices like Organic Light-Emitting Diodes (OLEDs) or as a component in hole transport layers. nih.gov

Precursors or Ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. mdpi.comresearchgate.net The utility of a molecule as a precursor for these frameworks depends on its geometry and the presence of functional groups capable of forming strong bonds (coordinative for MOFs, covalent for COFs).

This compound in its current form is not an ideal ligand for traditional MOF or COF synthesis, as the amide groups are not typically used as primary linking nodes. However, it could be chemically modified to become a suitable precursor. For example, functionalization of the phenyl rings with carboxylic acid or boronic acid groups could transform it into a multitopic linker. The 3,4-dimethylphenyl moiety itself has been incorporated into ligands for MOF synthesis; for example, five different MOFs were successfully synthesized using a 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid ligand, demonstrating that this substituent is compatible with framework construction. nih.gov This suggests that derivatives of this compound could serve as bespoke linkers for creating functional frameworks with tailored pore environments.

Components in Functional Supramolecular Systems

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions. wikipedia.org These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is well-suited for forming such systems. The amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O), which can drive the assembly of molecules into ordered one-, two-, or three-dimensional architectures.

A detailed crystallographic study of the closely related compound N,N′-Bis(3-methylphenyl)propanediamide reveals its capacity for forming supramolecular structures. In the solid state, its molecules are linked by intermolecular N—H⋯O hydrogen bonds, creating chains that run along the c-axis of the crystal. nih.gov It is highly probable that this compound would engage in similar hydrogen bonding interactions to form analogous chain-like or sheet-like assemblies.

Formation of Self-Assembled Nanosystems

The same non-covalent forces that make this compound a candidate for supramolecular systems also enable it to form self-assembled nanosystems. Molecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates. youtube.com

The crystal structure of N,N′-Bis(3-methylphenyl)propanediamide shows that in addition to hydrogen bonding, neighboring chains are coupled by weak π–π stacking interactions between the phenyl rings, with a centroid–centroid distance of 3.7952 Å. nih.gov This combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking is a powerful tool for controlling molecular self-assembly. The presence of two methyl groups on each phenyl ring in this compound would influence the specifics of the crystal packing and the geometry of the resulting self-assembled nanostructures, potentially offering a way to tune the morphology of the aggregate.

| Parameter | Value |

|---|---|

| Molecular Formula | C17H18N2O2 |

| Crystal System | Monoclinic |

| Primary Supramolecular Interaction | Intermolecular N—H⋯O hydrogen bonds |

| Secondary Supramolecular Interaction | π–π stacking |

| Resulting Assembly | Molecular chains along the c-axis |

| Dihedral Angle (Amide-Benzene Ring) | 9.2 (2)° |

| π–π Stacking Centroid–Centroid Distance | 3.7952 (8) Å |

Role in Catalysis and Reaction Mechanisms

The potential for this compound in catalysis lies in its ability to act as a ligand, coordinating to a metal center and influencing its reactivity.

Development as Ligands in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to a metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Bidentate [N,N] ligands are a major class of ligands used in various catalytic processes, including polymerization and hydrogenation reactions. nih.gov The this compound molecule contains two nitrogen and two oxygen atoms, which are potential donor sites for coordination with a metal ion.

Exploration in Heterogeneous Catalytic Systems

A thorough investigation into the existing scientific literature reveals no specific studies on the application of This compound in heterogeneous catalytic systems. The potential of a compound to act as a ligand or a precursor to a catalyst in such systems often depends on its ability to coordinate with metal centers and its stability under reaction conditions. The diamide (B1670390) functional groups in this compound possess lone pairs of electrons on the nitrogen and oxygen atoms, which could theoretically coordinate with transition metal ions.

Should this compound be explored in this context, research would likely focus on its immobilization on solid supports such as silica, alumina, or polymers. The dimethylphenyl groups might influence the steric and electronic environment of any potential catalytic center, thereby affecting the selectivity and activity of the catalyst.

Investigation of Specific Catalytic Transformations and Mechanisms

Given the absence of research on the use of This compound in heterogeneous catalysis, there are no specific catalytic transformations or mechanisms to report. Future research could explore its potential in reactions such as C-C coupling, hydrogenations, or oxidations, where related diamide and bis-amide ligands have shown some utility. The elucidation of any catalytic mechanism would necessitate detailed kinetic studies, in-situ spectroscopy, and computational modeling to understand the interaction of the compound with reactants and the catalyst support.

Exploratory Studies in Molecular Machines and Responsive Systems

The field of molecular machines and responsive systems involves the design and synthesis of molecules that can perform mechanical-like movements in response to external stimuli. While amides are common structural motifs in complex molecular architectures, there is no literature available that explores the use of This compound in this context.

The potential for this compound to be incorporated into a molecular machine would depend on its ability to undergo conformational changes in a controlled manner. The rotation around the C-N amide bonds is typically restricted, which can be a useful feature in designing rigid molecular components. The dimethylphenyl groups could also play a role in intermolecular interactions, such as stacking or gearing effects, which are fundamental to the operation of many molecular machines.

Exploratory studies would need to focus on synthesizing more complex structures incorporating the this compound unit and then using techniques like NMR spectroscopy and single-crystal X-ray diffraction to study their dynamic behavior and response to stimuli such as light, heat, or chemical analytes.

Conclusions and Future Research Directions

Summary of Key Academic Findings and Contributions Regarding N,N'-bis(3,4-dimethylphenyl)propanediamide

A systematic search of academic journals and scientific databases did not yield any specific studies that would allow for a summary of key academic findings and contributions concerning this compound. The compound is listed in several chemical supplier catalogs and databases, which provide fundamental data such as its molecular formula (C₁₉H₂₂N₂O₂), molecular weight, and CAS number (6315-44-2). However, this information does not constitute academic findings derived from peer-reviewed research.

Identification of Unaddressed Research Questions and Methodological Challenges

The absence of dedicated research on this compound inherently means that the entire field of its scientific inquiry remains an unaddressed research question. Foundational questions regarding its synthesis, reactivity, and material properties have not been explored in the available academic literature.

Methodological challenges specific to this compound cannot be identified without initial exploratory research. However, based on studies of structurally similar diaryl propanediamides, potential challenges could lie in achieving regioselective synthesis and in the detailed characterization of its solid-state structure and polymorphic forms.

Proposed Future Avenues for Theoretical and Experimental Investigations

Given the lack of existing research, the avenues for future investigation are broad and foundational. A logical starting point would be the development and optimization of a synthetic route to this compound, followed by comprehensive spectroscopic and crystallographic characterization.

Proposed Experimental Investigations:

Synthesis and Purification: Development of a high-yield, scalable synthetic protocol.

Structural Elucidation: Single-crystal X-ray diffraction to determine its three-dimensional structure and intermolecular interactions.

Spectroscopic Characterization: Detailed analysis using NMR (¹H, ¹³C), IR, and mass spectrometry.

Thermal Analysis: Investigation of its thermal stability and phase transitions using techniques like TGA and DSC.

Solubility Studies: Determination of its solubility in a range of common organic solvents.

Proposed Theoretical Investigations:

Conformational Analysis: Computational studies to predict the most stable conformations of the molecule.

Electronic Structure Calculations: Density Functional Theory (DFT) calculations to understand its electronic properties and reactivity.

Intermolecular Interaction Studies: Modeling of potential hydrogen bonding and π-π stacking interactions in the solid state.

Broader Impact on Fundamental Chemical Science and Interdisciplinary Research

Without any established research on this compound, its broader impact on fundamental chemical science and interdisciplinary research is entirely speculative. The study of related propanediamide derivatives has shown their potential in areas such as coordination chemistry and materials science. Future research on this specific compound could potentially contribute to these fields. However, in the absence of any empirical data, a discussion of its impact would be conjectural.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.